molecular formula C29H26ClN5 B11223289 4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11223289
M. Wt: 480.0 g/mol
InChI Key: KVIBGGRMLNHBSN-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, substituted with various phenyl groups

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Final coupling: The piperazine moiety is introduced in the final step through a coupling reaction, often facilitated by catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated systems and large-scale reactors.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and neurotransmission.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-(3-CHLOROPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific combination of substituents and the pyrrolopyrimidine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26ClN5

Molecular Weight

480.0 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26ClN5/c1-21-7-5-12-25(17-21)35-19-26(22-8-3-2-4-9-22)27-28(31-20-32-29(27)35)34-15-13-33(14-16-34)24-11-6-10-23(30)18-24/h2-12,17-20H,13-16H2,1H3

InChI Key

KVIBGGRMLNHBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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